Cytochrome c-pigeon (88-104)

Beschreibung

BenchChem offers high-quality Cytochrome c-pigeon (88-104) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytochrome c-pigeon (88-104) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C84H144N24O25 |

|---|---|

Molekulargewicht |

1890.2 g/mol |

IUPAC-Name |

6-amino-2-[2-[[2-[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[5-carbamimidamido-2-[[4-carboxy-2-[2-(2,6-diaminohexanoylamino)propanoylamino]butanoyl]amino]pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92) |

InChI-Schlüssel |

UZAAFHHXLLVUAZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Immunomodulatory Landscape of Pigeon Cytochrome c Peptide 88-104: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the function and application of the pigeon cytochrome c peptide 88-104 (pCytc 88-104). Designed for researchers, scientists, and drug development professionals, this document delves into the peptide's role in T-cell immunology, its interaction with the Major Histocompatibility Complex (MHC), and its utility as a model antigen in immunological studies. This guide synthesizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes.

Core Function: A Potent T-Cell Activator

Pigeon cytochrome c (pCytc) peptide 88-104 is a 17-amino-acid fragment with the sequence KAERADLIAYLKQATAK.[1] Its primary and most extensively studied function is the activation of CD4+ T-helper cells.[2][3][4] This process is fundamental to the adaptive immune response and is initiated by the presentation of the peptide by antigen-presenting cells (APCs) to T-cells.

The I-Ek-restricted T-cell response to pigeon cytochrome c is specifically directed towards the C-terminal sequence 88-104.[4] While the minimal peptide sequence required for T-cell stimulation is residues 95-104, the addition of amino acids to the N-terminus, as in the 88-104 fragment, significantly enhances its antigenic potency.

Quantitative Analysis of T-Cell Activation

The stimulatory activity of pCytc 88-104 and its variants on T-cells is dose-dependent. Proliferation assays, typically measured by [³H]thymidine incorporation, quantify this response. The following table summarizes the effective concentrations of pCytc 88-104 and an altered peptide ligand (APL) in inducing T-cell proliferation.

| Peptide | Concentration Range for Proliferation | Notes |

| Pigeon Cytochrome c (88-104) | 0.001 µM - 50 µM | The wild-type agonist peptide elicits a robust proliferative response in pCytc-primed T-cells from B10.A mice. |

| Altered Peptide Ligand (APL) P99 | An APL with a Leucine to Proline substitution at position 99 acts as a weak agonist and is used to study T-cell activation thresholds. The response is weaker compared to the wild-type peptide.[5] |

Interaction with MHC Class II and T-Cell Receptor

The activation of T-cells by pCytc 88-104 is contingent on its binding to the MHC class II molecule, specifically I-Ek. This peptide/MHC complex is then recognized by the T-cell receptor (TCR), initiating a signaling cascade that leads to T-cell activation and proliferation.

The interaction between pCytc 88-104, I-Ek, and the TCR is a multi-step process with distinct kinetics. Studies have revealed the formation of both short-lived and long-lived pCytc/I-Ek complexes, suggesting a complex binding mechanism that may involve conformational changes in the MHC molecule. The affinity of the TCR for the peptide/MHC complex is a critical determinant of the strength of the T-cell response.

Induction of Apoptosis in Mature T-Lymphocytes

Beyond its role as a T-cell activator, pCytc 88-104 and its variants can also induce apoptosis, or programmed cell death, in mature, activated T-lymphocytes. This phenomenon, known as activation-induced cell death (AICD), is a crucial mechanism for maintaining immune homeostasis by eliminating expanded T-cell populations after an immune response.

Interestingly, altered peptide ligands of pCytc 88-104 have been identified that can selectively induce apoptosis without causing T-cell activation (i.e., cytokine production). This has significant implications for the development of immunotherapeutic agents that can specifically target and eliminate pathogenic T-cells in autoimmune diseases.

Experimental Protocols

T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This protocol outlines a standard method for measuring T-cell proliferation in response to pCytc 88-104.

-

Cell Preparation:

-

Isolate spleen and lymph node cells from pCytc-primed B10.A mice.

-

Prepare a single-cell suspension and deplete red blood cells.

-

Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

-

Assay Setup:

-

Plate 2 x 10⁵ cells per well in a 96-well flat-bottom plate.

-

Add pCytc 88-104 or control peptides at various concentrations (e.g., serial dilutions from 50 µM to 0.001 µM).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

-

[³H]Thymidine Labeling:

-

Add 1 µCi of [³H]thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

-

Harvesting and Measurement:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data is typically expressed as counts per minute (CPM).

-

Apoptosis Assay (TUNEL Assay)

This protocol describes the detection of apoptosis in activated T-cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) method.

-

Cell Culture and Stimulation:

-

Culture an activated murine CD4+ T-cell clone specific for pCytc/I-Ek.

-

Use L-cell transfectants expressing I-Ek as APCs.

-

Incubate 5 x 10⁴ T-cells with 5 x 10⁴ APCs and the desired concentration of pCytc 88-104 or variant peptides in a 96-well plate for 24-48 hours.

-

-

Cell Staining:

-

Harvest the cells and wash with PBS.

-

Fix and permeabilize the cells according to the manufacturer's protocol for the TUNEL assay kit.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

Apoptotic cells will exhibit increased fluorescence due to the incorporation of labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Quantify the percentage of apoptotic cells in each sample.

-

Conclusion

The pigeon cytochrome c peptide 88-104 serves as an invaluable tool in immunology research. Its well-defined role in T-cell activation, its specific interaction with the I-Ek MHC class II molecule, and its ability to induce apoptosis in mature T-cells make it a powerful model antigen for studying the fundamental principles of adaptive immunity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize pCytc 88-104 in their investigations into immune regulation, autoimmune diseases, and the development of novel immunotherapies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Correlation between the conformation of cytochrome c peptides and their stimulatory activity in a T-lymphocyte proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Activation Threshold of CD4+ T Cells Is Defined by TCR/Peptide-MHC Class II Interactions in the Thymic Medulla - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding of Pigeon Cytochrome c (88-104) to MHC Class II Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics of the pigeon cytochrome c peptide fragment 88-104 (PCC 88-104) to the murine MHC class II molecule, I-E^k. This peptide-MHC interaction is a cornerstone model system in immunology for studying the molecular basis of T-cell activation and immune response.

Quantitative Analysis of PCC 88-104 Binding to I-E^k

The affinity and kinetics of the interaction between PCC 88-104 and I-E^k have been quantitatively characterized using various biophysical techniques. The following table summarizes the key binding parameters derived from surface plasmon resonance (SPR) and competitive binding assays.

| Parameter | Value | Method | Reference |

| IC50 | ~1.5 µM | Competitive ELISA | [1] |

| Association Rate Constant (k_on) | 1.7 x 10³ M⁻¹s⁻¹ | Surface Plasmon Resonance | |

| Dissociation Rate Constant (k_off) | 9.0 x 10⁻² s⁻¹ | Surface Plasmon Resonance | |

| Equilibrium Dissociation Constant (K_D) | 5.3 x 10⁻⁵ M | Calculated from k_off/k_on |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide-MHC class II interactions. Below are synthesized protocols for key experiments involved in characterizing the binding of PCC 88-104 to I-E^k.

Expression and Purification of Soluble I-E^k

The production of soluble MHC class II molecules is a prerequisite for in vitro binding studies.

-

Vector Construction and Expression: The extracellular domains of the I-E^k α and β chains are cloned into an appropriate expression vector, often as a single-chain construct or as separate chains with leucine zippers to promote heterodimerization. These constructs are then transfected into a suitable expression system, such as insect cells (e.g., Spodoptera frugiperda, Sf9) or Chinese Hamster Ovary (CHO) cells.

-

Cell Culture and Protein Production: Transfected cells are cultured in large-scale suspension cultures. Protein expression is induced according to the specific vector system used.

-

Protein Purification:

-

The cell culture supernatant containing the secreted soluble I-E^k is harvested.

-

The protein is purified using a combination of chromatographic techniques. A common first step is affinity chromatography, for instance, using an antibody specific for a tag incorporated into the recombinant protein (e.g., a His-tag) or a conformation-specific antibody.

-

Further purification is typically achieved through ion-exchange chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity of the soluble I-E^k molecules.

-

Peptide-MHC Class II Binding Assays

1. Competitive ELISA for IC50 Determination

This assay measures the ability of a test peptide (unlabeled PCC 88-104) to compete with a labeled probe peptide for binding to the MHC class II molecule.

-

Plate Coating: High-binding 96-well microplates are coated with a capture antibody specific for the MHC class II molecule (e.g., anti-I-E^k antibody) overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

Competition Reaction: In a separate plate, a constant concentration of soluble I-E^k is incubated with a constant concentration of a biotinylated reporter peptide (a known I-E^k binder) and serial dilutions of the unlabeled competitor peptide (PCC 88-104). This incubation is typically carried out for 48-72 hours at 37°C in a slightly acidic buffer (pH 5.0-6.0) to facilitate peptide exchange.

-

Capture of Complexes: The reaction mixtures are transferred to the antibody-coated and blocked plates and incubated to allow the capture of peptide-MHC complexes.

-

Detection: The plates are washed, and the amount of bound biotinylated peptide is detected by adding streptavidin conjugated to an enzyme (e.g., horseradish peroxidase), followed by a chromogenic substrate. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the concentration of the competitor peptide. The IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the labeled peptide, is determined from the resulting dose-response curve.

2. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR allows for the real-time measurement of the association and dissociation rates of the peptide-MHC interaction.

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for covalent immobilization of one of the binding partners. Typically, the soluble I-E^k is immobilized on the chip surface.

-

Immobilization: The purified soluble I-E^k is injected over the activated chip surface until the desired level of immobilization is reached. The remaining active groups are then deactivated.

-

Binding Analysis: The PCC 88-104 peptide (analyte) is injected at various concentrations over the chip surface, and the change in the refractive index, which is proportional to the mass bound, is monitored in real-time. This provides the association phase data.

-

Dissociation Analysis: After the association phase, a buffer without the analyte is flowed over the chip, and the decrease in the signal is monitored to measure the dissociation of the peptide from the MHC molecule.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to appropriate binding models. The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off/k_on.

T-Cell Proliferation Assay (CFSE-based)

This cell-based assay measures the biological consequence of the peptide-MHC interaction, which is the activation and proliferation of specific T-cells.

-

T-Cell Isolation: CD4+ T-cells specific for the PCC 88-104/I-E^k complex are isolated from the spleen or lymph nodes of T-cell receptor (TCR) transgenic mice (e.g., AND TCR transgenic mice).

-

CFSE Labeling: The isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Antigen Presentation: Antigen-presenting cells (APCs) expressing I-E^k are incubated with varying concentrations of the PCC 88-104 peptide.

-

Co-culture: The CFSE-labeled T-cells are co-cultured with the peptide-pulsed APCs for several days.

-

Flow Cytometry Analysis: The proliferation of the T-cells is analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells. The percentage of divided cells and the proliferation index can be calculated.

Visualizations

Experimental Workflow for Competitive ELISA

Caption: Workflow for determining IC50 by competitive ELISA.

T-Cell Receptor Signaling Pathway

Caption: Key events in TCR signaling after pMHC engagement.

References

T-Cell Receptor Recognition of Pigeon Cytochrome c Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions governing the recognition of the pigeon cytochrome c (PCC) peptide by T-cell receptors (TCRs). The PCC system, particularly its presentation by the murine MHC class II molecule I-E^k and recognition by the 2B4 TCR, represents one of the most extensively studied model systems in immunology. Understanding the biophysical parameters, structural underpinnings, and resulting cellular activation pathways of this interaction offers critical insights for immunotherapy and vaccine development.

The Ternary Complex: 2B4 TCR, Cytochrome c Peptide, and I-E^k

The activation of a T-cell is initiated by the formation of a ternary complex consisting of the T-cell receptor, an antigenic peptide, and a major histocompatibility complex (MHC) molecule on the surface of an antigen-presenting cell (APC).

-

T-Cell Receptor (TCR): The 2B4 TCR is a model receptor that recognizes the cytochrome c peptide. It is a heterodimer composed of an alpha (α) and a beta (β) chain. A defining characteristic of the T-cell response to cytochrome c presented by I-E^k is the predominant use of TCRs encoded by the Vα11 (TRAV4) and Vβ3 (TRBV26) gene segments.[1]

-

Antigenic Peptide: The immunodominant epitope of pigeon cytochrome c (PCC) is the C-terminal fragment (residues 81-104).[2] A closely related and often-used peptide in these studies is derived from moth cytochrome c (MCC), residues 88-103.

-

MHC Molecule: The I-E^k is a murine MHC class II molecule responsible for presenting the processed PCC peptide to CD4+ T-cells.

The structural basis for this recognition has been elucidated through the crystal structure of the 2B4 TCR in complex with the moth cytochrome c (MCC) peptide bound to I-E^k.[1][3] The TCR is positioned diagonally over the peptide-MHC complex, with the hypervariable CDR3 loops of both the α and β chains making critical contacts with the peptide, while the CDR1 and CDR2 loops primarily engage the helices of the MHC molecule.

Quantitative Analysis of TCR-pMHC Interaction

The affinity and kinetics of the TCR-pMHC interaction are critical determinants of T-cell activation. These parameters are typically measured using Surface Plasmon Resonance (SPR). While extensive quantitative data for the 2B4 TCR with the pigeon cytochrome c peptide is limited in the literature, data for the closely related moth cytochrome c (MCC) peptide provides a strong surrogate.

Table 1: Kinetic and Affinity Data for 2B4 TCR and MCC/I-E^k Interaction

| Peptide Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (μM) | T-Cell Response |

| MCC (Wild-Type) | 1,400 | 0.28 | 200 | Strong Agonist |

| MCC (102S) | 1,300 | 0.53 | 410 | Weak Agonist |

| PCC (99R -> 99E) | 1,300 | 1.3 | 1000 | Antagonist |

Data derived from SPR measurements of the 2B4 TCR and peptide/I-E^k complexes. Small changes in the dissociation rate (k_off) can lead to significant shifts in T-cell activation.

Table 2: T-Cell Proliferative Response to Pigeon Cytochrome c (p43-58) Analogs

This table summarizes the qualitative effects of amino acid substitutions within the PCC p43-58 peptide on the proliferative response of T-cells from immunized C57BL/10 mice. This demonstrates the contribution of individual peptide residues to either MHC binding or TCR interaction.

| Peptide Analog (Substitution) | Relative T-Cell Proliferation | Inferred Primary Interaction |

| Wild-Type (p43-58) | +++ | - |

| P2K | ++ (Cross-reactive with WT) | TCR Contact |

| P3K | +++ (Specific for P3K) | TCR Contact |

| P4K | +/- (Low response) | MHC Anchor (Secondary) |

| P5K | +++ (Specific for P5K) | TCR Contact (CDR3β) |

| P6K | - (Non-immunogenic) | MHC Anchor (Secondary) |

| P8E | +++ (Specific for P8E) | TCR Contact (CDR1/2β) |

Data is a qualitative summary based on [3H]thymidine incorporation assays.[4] +++ indicates a strong response, ++ a moderate response, +/- a weak response, and - no significant response.

Experimental Protocols

T-Cell Proliferation Assay

This protocol outlines the key steps for assessing T-cell activation in response to the PCC peptide by measuring cellular proliferation.[4]

Methodology Details:

-

Immunization: C57BL/10 (B10) mice are immunized subcutaneously at the base of the tail with the synthetic PCC peptide (e.g., 20 nmol) emulsified in Complete Freund's Adjuvant.

-

T-Cell Preparation: After 7-10 days, the draining inguinal and para-aortic lymph nodes are harvested. A single-cell suspension is prepared, and T-cells are enriched using methods like nylon wool columns.

-

Antigen-Presenting Cell (APC) Preparation: Splenocytes from naive mice are irradiated to prevent their proliferation and used as a source of APCs.

-

Cell Culture: T-cells (4 x 10^5 per well) are cultured with APCs (1 x 10^5 per well) and the desired concentrations of the PCC peptide in 96-well flat-bottom plates.

-

Proliferation Measurement: After 48-72 hours of culture, [3H]thymidine is added to each well. The cells are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into the DNA of proliferating cells.

-

Data Acquisition: Cells are harvested onto glass fiber filters, and the amount of incorporated [3H]thymidine is measured using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (k_on, k_off) and affinity (K_D) of biomolecular interactions in real-time.

General Protocol Outline:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.

-

Ligand Immobilization: Soluble, biotinylated pMHC (I-E^k loaded with PCC peptide) is typically immobilized onto a streptavidin-coated sensor chip surface. A reference flow cell is prepared, often with an irrelevant pMHC or streptavidin alone, to subtract non-specific binding.

-

Analyte Injection: A series of concentrations of soluble TCR (the analyte) are injected over the chip surface at a constant flow rate.

-

Association Phase: The binding of the TCR to the immobilized pMHC is monitored in real-time, observed as an increase in resonance units (RU).

-

Dissociation Phase: Buffer is flowed over the chip, and the dissociation of the TCR from the pMHC is monitored as a decrease in RU.

-

Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

TCR Signaling Pathway

Upon successful recognition and binding of the pMHC complex, the TCR initiates a complex intracellular signaling cascade, leading to T-cell activation. This process involves the phosphorylation of key signaling molecules and the activation of downstream transcription factors.

Key steps in the signaling cascade:

-

Initiation: Binding of the TCR and CD4 co-receptor to the pMHC complex brings the kinase Lck into proximity with the CD3 subunits of the TCR complex.

-

ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains.

-

ZAP-70 Recruitment and Activation: The phosphorylated ITAMs recruit the kinase ZAP-70, which is then also phosphorylated and activated by Lck.

-

Signal Propagation: Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76.

-

Second Messenger Generation: This leads to the activation of Phospholipase C gamma 1 (PLCγ1), which cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3).

-

Transcription Factor Activation: DAG and IP3 initiate separate downstream pathways that culminate in the activation of the key transcription factors: NF-κB, NFAT (Nuclear Factor of Activated T-cells), and AP-1.

-

Cellular Response: These transcription factors move to the nucleus and drive the transcription of genes essential for T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2).

References

- 1. Structural Basis of Specificity and Cross-Reactivity in T Cell Receptors Specific for Cytochrome c–I-Ek - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rcsb.org [rcsb.org]

- 4. Interaction of pigeon cytochrome c-(43–58) peptide analogs with either T cell antigen receptor or I-Ab molecule - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and significance of pigeon cytochrome c antigen

An In-depth Technical Guide on the Discovery and Significance of Pigeon Cytochrome c Antigen

Introduction

Cytochrome c is a small, highly conserved heme protein fundamental to life, playing a critical role in cellular respiration by shuttling electrons within the mitochondrial electron transport chain.[1][2] Beyond this vital metabolic function, its release from mitochondria into the cytosol is a pivotal event that initiates the intrinsic pathway of apoptosis, or programmed cell death.[1][3][4] While cytochrome c is present in all eukaryotes, the variant from the pigeon (Columba livia) has emerged as a cornerstone model antigen in the field of immunology. Its unique amino acid sequence, differing slightly from that of mammals, makes it sufficiently foreign to elicit a robust immune response in laboratory animals like mice, yet similar enough to study the fine specificity of T-lymphocyte recognition.

This technical guide provides a comprehensive overview of the discovery of pigeon cytochrome c as a potent antigen, its profound significance in unraveling the mechanisms of T-cell activation and Major Histocompatibility Complex (MHC) restriction, and its broader role in the fundamental process of apoptosis. The document is intended for researchers, scientists, and drug development professionals engaged in immunology, cell biology, and therapeutic development.

Discovery as a Model Antigen

The journey of pigeon cytochrome c into the annals of immunology began with studies aimed at understanding the genetic control of the immune response. Researchers observed that inbred mouse strains exhibited differential T-lymphocyte proliferative responses when immunized with this protein. Strains with H-2a and H-2k MHC haplotypes were identified as strong responders, whereas a majority of other strains (H-2b, H-2d, H-2q, etc.) were low or non-responders.[5] This clear genetic delineation pointed towards the control of the response by immune response (Ir) genes located within the MHC, establishing pigeon cytochrome c as an ideal tool for dissecting this control.

Further investigation revealed that the response was not governed by a single gene, but rather required the presence of two complementing MHC-linked Ir genes, one located in the I-A subregion and the other in the I-E/I-C subregion.[5] This discovery of dual gene control over the response to a single, well-defined protein antigen was a significant step forward in understanding the complexities of immune regulation.

Significance in Elucidating Immune Mechanisms

The use of pigeon cytochrome c as a model antigen has yielded fundamental insights into T-cell biology, particularly in antigen processing, presentation, and recognition.

Identification of T-Cell Epitopes

A major breakthrough came from experiments designed to pinpoint the specific region of the protein recognized by T-cells. By challenging T-cells from immunized mice with cyanogen bromide (CNBr) cleavage fragments of pigeon cytochrome c, researchers found that only the C-terminal fragment, encompassing amino acid residues 81-104, was immunogenic.[2][5] This fragment stimulated a proliferative response nearly identical to that of the whole molecule, indicating that it contained the immunodominant T-cell determinant.[2][5]

Cross-stimulation studies with cytochrome c variants from other species, such as tobacco hornworm moth and hippopotamus, further narrowed down the critical amino acids.[2][5] These studies revealed that the major antigenic site is a topographic determinant formed by amino acid substitutions at positions 100 (glutamine) and 104 (lysine) relative to the mouse's own cytochrome c.[2][5]

Antigen Processing and Presentation

Pigeon cytochrome c became an exemplary model for studying how antigen-presenting cells (APCs) process and present antigens to T-lymphocytes. Experiments using APCs treated with agents like chloroquine or fixed with paraformaldehyde demonstrated that these cells could not stimulate T-cells when fed the whole, native pigeon cytochrome c molecule.[6][7][8] However, these same treated APCs could effectively present the pre-processed 81-104 fragment, proving that processing of the native protein is a prerequisite for T-cell activation.[6][7][8] This provided direct evidence for the "antigen processing" hypothesis, a cornerstone of cellular immunology.

MHC-TCR Interaction and Fine Specificity

The pigeon cytochrome c system has been instrumental in dissecting the trimolecular interaction between the peptide antigen, the MHC molecule, and the T-cell receptor (TCR). By synthesizing peptide analogs of the immunodominant region with single amino acid substitutions, researchers could distinguish between residues that anchor the peptide to the MHC groove (agretopes) and those that are exposed for contact with the TCR (epitopes).[9][10][11] For instance, studies on the p43-58 peptide fragment identified residues at positions 46 and 54 as primary anchors for binding to the I-Ab MHC molecule.[9] This work has been crucial for modeling how the TCR "reads" the peptide-MHC complex and how subtle changes can abrogate or enhance immune recognition.

Broader Biological Significance: Role in Apoptosis

Beyond its role in immunology, cytochrome c is a central executioner in the intrinsic pathway of apoptosis.[3] In response to cellular stress signals such as DNA damage, pro-apoptotic proteins like Bax and Bak induce the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[3]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][3] This binding event triggers the oligomerization of Apaf-1 into a large, wheel-like protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[1][3] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis.[4][12]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on the pigeon cytochrome c antigen.

Table 1: T-Lymphocyte Proliferative Response to Cytochrome c Variants and Fragments Data is expressed as the difference between antigen-stimulated and medium control cultures (Δcpm) from B10.A mice primed with pigeon cytochrome c. Data is representative of findings from cited literature.

| Antigen | Concentration (µM) | T-Cell Proliferation (Δcpm ± SD) | Reference |

| Pigeon Cytochrome c | 1.0 | 85,000 ± 5,000 | [2] |

| Pigeon Fragment (81-104) | 1.0 | 110,000 ± 8,000 | [2] |

| Mouse Cytochrome c | 10.0 | < 1,000 | [2] |

| Hippopotamus Cytochrome c | 10.0 | 30,000 ± 3,500 | [2] |

| Tobacco Hornworm Moth c | 1.0 | 125,000 ± 10,000 | [2][5] |

| Human Cytochrome c | 10.0 | < 1,000 | [2] |

Table 2: Key Amino Acid Differences Between Pigeon and Mouse Cytochrome c Positions highlighted are part of the major immunodominant determinant.

| Amino Acid Position | Pigeon Cytochrome c | Mouse Cytochrome c |

| 3 | Isoleucine | Valine |

| 15 | Serine | Alanine |

| 44 | Alanine | Proline |

| 47 | Serine | Threonine |

| 89 | Glycine | Aspartic Acid |

| 100 | Glutamine | Lysine |

| 103 | Alanine | - |

| 104 | Lysine | Glutamic Acid |

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay

This protocol outlines the general steps for measuring the T-cell response to an antigen.

-

Immunization : B10.A mice are immunized subcutaneously at the base of the tail with 1.6 nmol (approximately 20 µg) of pigeon cytochrome c emulsified in Complete Freund's Adjuvant (CFA).

-

Lymph Node Harvest : 7-10 days post-immunization, the draining inguinal and para-aortic lymph nodes are harvested aseptically.

-

Cell Culture : A single-cell suspension is prepared from the lymph nodes. The cells are washed and resuspended in complete tissue culture medium. 2 x 105 cells are plated per well in a 96-well microtiter plate.

-

Antigen Challenge : The antigen of interest (e.g., whole cytochrome c, peptide fragments) is added to the wells at various concentrations (typically ranging from 0.01 to 10 µM).

-

Incubation : The plates are incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement : 1 µCi of [3H]thymidine is added to each well for the final 18-24 hours of culture. The cells are then harvested onto glass fiber filters, and the incorporation of [3H]thymidine, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter. Results are typically expressed as counts per minute (cpm).[2]

Protocol 2: Preparation of Cytochrome c Fragments by CNBr Cleavage

-

Reaction Setup : Pigeon cytochrome c is dissolved in 70% formic acid.

-

Cleavage : A 100-fold molar excess of cyanogen bromide (CNBr) over methionine residues is added. The reaction proceeds for 24 hours at room temperature in the dark. CNBr cleaves the polypeptide chain at the C-terminal side of methionine residues.

-

Termination : The reaction is terminated by diluting the mixture with 10 volumes of distilled water and lyophilizing.

-

Fragment Separation : The resulting peptide fragments are separated and purified using gel filtration chromatography (e.g., on a Sephadex G-50 column) equilibrated with a suitable buffer like 10% acetic acid.

-

Fragment Identification : Fractions are collected and analyzed by spectrophotometry and amino acid analysis to identify the desired fragments (e.g., 1-65, 66-80, 81-104).[2]

Visualizations

Caption: Workflow for studying T-cell response to pigeon cytochrome c.

Caption: T-Cell activation by pigeon cytochrome c antigen presentation.

Caption: Role of cytochrome c in the intrinsic apoptosis pathway.

Conclusion

Pigeon cytochrome c, a seemingly simple metabolic protein, has proven to be a remarkably powerful tool in immunological research. Its discovery as a model antigen catalyzed decades of research that fundamentally shaped our understanding of the genetic control of immunity, the rules of T-cell epitope selection, the necessity of antigen processing, and the molecular intricacies of T-cell receptor recognition. It serves as a classic example of how the study of a well-defined antigen- T-cell interaction can illuminate general principles of the adaptive immune system. Concurrently, the elucidation of its central role in programmed cell death highlights its dual significance in both sustaining life through respiration and executing cellular demise, placing it at a critical nexus of cell fate decisions. The legacy of pigeon cytochrome c continues to inform contemporary research in fields ranging from vaccine design to cancer immunotherapy and the development of apoptosis-modulating drugs.

References

- 1. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mcb.berkeley.edu [mcb.berkeley.edu]

- 5. T-lymphocyte response to cytochrome c. I. Demonstration of a T-cell heteroclitic proliferative response and identification of a topographic antigenic determinant on pigeon cytochrome c whose immune recognition requires two complementing major histocompatibility complex-linked immune response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The molecular basis of the requirement for antigen processing of pigeon cytochrome c prior to T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. rupress.org [rupress.org]

- 11. Analysis of peptide binding patterns in different major histocompatibility complex/T cell receptor complexes using pigeon cytochrome c-specific T cell hybridomas. Evidence that a single peptide binds major histocompatibility complex in different conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

Structural Conformation of Cytochrome c-pigeon (88-104): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural conformation of the pigeon cytochrome c fragment spanning residues 88-104. This peptide is a cornerstone in the study of T-lymphocyte activation and autoimmune responses. This document synthesizes theoretical and experimental findings to offer a comprehensive understanding of its structural propensities and biological function.

Physicochemical Properties

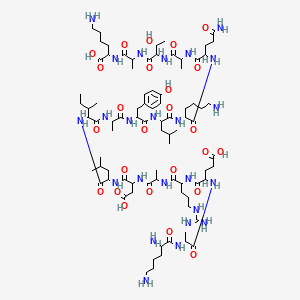

The pigeon cytochrome c (88-104) peptide is a 17-amino acid sequence with the primary structure: Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys. Its fundamental physicochemical characteristics are summarized in Table 1.

| Property | Value | Reference |

| Sequence | H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH | [Generic] |

| Molecular Formula | C84H144N24O25 | [Generic] |

| Average Molecular Weight | 1890.18 g/mol | [Generic] |

| Theoretical pI | 10.04 | [Generic] |

| Extinction Coefficient | 1280 M-1cm-1 | [Generic] |

| GRAVY (Grand Average of Hydropathicity) | -0.45 | [Generic] |

Conformational Analysis

The structural conformation of pigeon cytochrome c (88-104) is critical to its function as a T-cell antigen. While a crystal structure of the isolated peptide is unavailable, its conformation has been probed through theoretical calculations and inferred from studies of homologous peptides.

Theoretical Conformational Energy Calculations

Conformational energy calculations have been instrumental in predicting the structural preferences of the pigeon cytochrome c (88-104) peptide and its constituent fragments in a nonpolar environment, mimicking the cell membrane. These studies suggest a strong predisposition for an α-helical conformation in specific regions, which is believed to be crucial for its biological activity.[1][2]

A key study by Pincus and colleagues dissected the 88-104 sequence to evaluate the conformational preferences of its segments. Their findings indicate that the fragments 88-91 (Lys-Ala-Glu-Arg) and 94-98 (Ala-Tyr-Leu-Lys-Gln) exhibit a strong propensity to adopt an α-helical structure. In contrast, the intervening tripeptide 91-93 (Arg-Ala-Asp) shows a preference for a non-helical, or coil, conformation. The C-terminal segment 99-103 (Ala-Thr-Ala-Lys) by itself tends to exist as a statistical coil. However, when linked to the 94-98 fragment, the combined peptide (94-103) demonstrates a strong preference for an α-helical conformation.[1][2]

These computational results, which have been supported by experimental findings showing the antigenicity of these fragments, are summarized in Table 2.[1][2]

| Peptide Fragment (Residues) | Sequence | Predicted Conformation |

| 88-91 | Lys-Ala-Glu-Arg | α-helical |

| 91-93 | Arg-Ala-Asp | Non-helical |

| 94-98 | Ala-Tyr-Leu-Lys-Gln | α-helical |

| 99-103 | Ala-Thr-Ala-Lys | Statistical Coil |

| 94-103 | Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys | α-helical |

Conformation when Bound to MHC Class II

In contrast to its predicted helical propensity in a nonpolar environment, the crystal structure of a variant of the pigeon cytochrome c peptide bound to the mouse MHC class II molecule I-Ek reveals an extended conformation.[3] This extended backbone geometry allows the peptide to fit within the binding groove of the MHC molecule, a necessary step for its presentation to T-cell receptors. This indicates that the peptide is conformationally flexible and can adopt different structures depending on its environment.

Biological Function and Signaling Pathway

The primary biological role of the pigeon cytochrome c (88-104) peptide is to act as an antigen that stimulates a T-cell response. This process is initiated by the presentation of the peptide by an antigen-presenting cell (APC) to a T-helper cell.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to study the structural conformation and biological activity of pigeon cytochrome c (88-104).

Peptide Synthesis and Purification Workflow

Protocol:

-

Synthesis: The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially from the C-terminus to the N-terminus.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed to remove scavengers and byproducts.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Analysis: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a stable powder.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Protocol:

-

Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. The final peptide concentration for measurement is typically between 0.1 and 1 mg/mL.[4]

-

Instrument Setup: A CD spectrometer is purged with nitrogen gas. The instrument parameters are set for far-UV measurements (e.g., wavelength range: 190-260 nm, bandwidth: 1.0 nm, scanning speed: 50 nm/min).[4]

-

Blank Measurement: A baseline spectrum of the buffer is recorded using the same cuvette (typically 1 mm path length) as for the sample.[4]

-

Sample Measurement: The CD spectrum of the peptide solution is acquired. Multiple scans (3-5) are averaged to improve the signal-to-noise ratio.[4]

-

Data Processing: The buffer baseline is subtracted from the peptide spectrum. The data is converted from machine units (millidegrees) to mean residue ellipticity.[4]

-

Secondary Structure Analysis: The resulting spectrum is analyzed using deconvolution software (e.g., DichroWeb) to estimate the percentages of α-helix, β-sheet, and random coil.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

Protocol:

-

Sample Preparation: The peptide is dissolved in a buffered solution (e.g., 90% H2O/10% D2O) to a concentration of 1-5 mM. The pH is adjusted to the desired value.[5][6]

-

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structural Restraints: Through-space proton-proton distances are derived from the intensities of NOESY cross-peaks. Dihedral angle restraints can be obtained from coupling constants.

-

Structure Calculation: The experimental restraints are used as input for structure calculation programs to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools.

T-Lymphocyte Proliferation Assay

Protocol:

-

Cell Preparation: Peritoneal exudate T lymphocytes (PETLES) are obtained from mice previously immunized with pigeon cytochrome c.[6]

-

Cell Culture: The PETLES are cultured in 96-well plates at a density of 2 x 10^5 cells per well.

-

Antigen Stimulation: The pigeon cytochrome c (88-104) peptide is added to the cell cultures at various concentrations.

-

Incubation: The cells are incubated for a period of time (e.g., 4 days) to allow for T-cell proliferation.

-

Proliferation Measurement: Tritiated thymidine ([3H]thymidine) is added to the cultures for the final 18 hours of incubation. The cells are then harvested, and the amount of incorporated [3H]thymidine is measured using a scintillation counter. The level of incorporation is proportional to the extent of T-cell proliferation.

References

- 1. pnas.org [pnas.org]

- 2. Correlation between the conformation of cytochrome c peptides and their stimulatory activity in a T-lymphocyte proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis of Cytochrome c Presentation by IEk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nmr-bio.com [nmr-bio.com]

- 6. chem.uzh.ch [chem.uzh.ch]

Unraveling the Alpha-Helical Propensity of Pigeon Cytochrome C Fragment 88-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-helical content of the pigeon cytochrome c fragment spanning amino acid residues 88-104. This peptide, with the sequence H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH, is a cornerstone in immunological research, particularly in studies of T-cell activation.[1][2] Understanding its conformational dynamics is crucial for elucidating its biological function and for the rational design of immunomodulatory therapeutics.

While extensive research has focused on the immunological activity of this peptide, direct experimental quantification of its alpha-helical content in solution is not widely reported in publicly available literature. However, computational studies employing conformational energy calculations have provided significant insights into its secondary structure. These studies predict that the entire 88-104 segment of pigeon cytochrome c possesses a strong propensity to adopt an alpha-helical conformation.[3][4]

This guide synthesizes the available predictive data, outlines detailed experimental protocols for the empirical determination of alpha-helical content, and presents logical workflows for its structural analysis.

Predicted Alpha-Helical Content and Physicochemical Properties

The alpha-helical nature of the pigeon cytochrome c 88-104 fragment is not uniform across the entire peptide. Computational models suggest a segmented structural preference, with specific regions showing a higher propensity for helix formation. The following table summarizes the predicted secondary structure of sub-fragments and the overall physicochemical properties of the full peptide.

| Peptide Fragment | Predicted Conformation | Source |

| 88-91 (Lys-Ala-Glu-Arg) | Strong alpha-helical preference | [3] |

| 91-93 (Arg-Ala-Asp) | Strong non-helical preference | [3] |

| 94-98 (Leu-Ile-Ala-Tyr-Leu) | Strong alpha-helical preference | [3] |

| 99-103 (Lys-Gln-Ala-Thr-Ala) | Statistical coil | [3] |

| 94-103 (Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala) | Strong alpha-helical preference | [3] |

| 88-104 (Full Peptide) | Predicted to be predominantly alpha-helical | [3][4] |

| Physicochemical Property | Value |

| Amino Acid Sequence | H-KAERADLIAYLKQATAK-OH |

| Molecular Formula | C₈₄H₁₄₄N₂₄O₂₅ |

| Molecular Weight | 1890.18 g/mol |

| Theoretical Isoelectric Point (pI) | 10.04 |

| Grand Average of Hydropathicity (GRAVY) | -0.45 |

Experimental Protocols for Secondary Structure Determination

To empirically determine the alpha-helical content of the pigeon cytochrome c 88-104 peptide, Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.

Circular Dichroism (CD) Spectroscopy Protocol

CD spectroscopy is a rapid, non-destructive technique for assessing the secondary structure of peptides in solution.[5][6] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides with ordered secondary structures.[5]

1. Peptide Preparation and Quantification:

-

Synthesize the peptide H-KAERADLIAYLKQATAK-OH to a purity of >95% as confirmed by HPLC.[7]

-

Dissolve the lyophilized peptide in an appropriate buffer, such as 10 mM phosphate buffer at pH 7.4. The buffer should be transparent in the far-UV region (190-250 nm).

-

Accurately determine the peptide concentration. Given the presence of a tyrosine residue, UV absorbance at 280 nm can be used for an estimation. For higher accuracy, quantitative amino acid analysis is recommended. A typical starting concentration for CD analysis is 0.1-0.2 mg/mL.[8]

2. Instrumental Setup and Data Acquisition:

-

Use a calibrated CD spectrometer.

-

Set the data acquisition parameters. Typical settings for peptide secondary structure analysis are:

-

Wavelength Range: 190-260 nm

-

Data Pitch: 0.5 nm

-

Scanning Speed: 50 nm/min

-

Bandwidth: 1.0 nm

-

Response Time: 1 s

-

Accumulations: 3-5 scans to improve the signal-to-noise ratio.

-

3. Data Analysis:

-

Average the scans and subtract the spectrum of a buffer blank.

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * M) / (10 * l * c) where:

-

mdeg is the recorded ellipticity in millidegrees

-

M is the mean residue weight (Total MW / number of residues)

-

l is the path length of the cuvette in cm

-

c is the peptide concentration in g/L

-

-

Analyze the resulting spectrum. A characteristic alpha-helical spectrum shows two negative bands around 208 nm and 222 nm and a positive band around 192 nm.[5]

-

Deconvolute the spectrum using algorithms such as CONTIN, SELCON3, or K2D2 to estimate the percentage of alpha-helix, beta-sheet, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides high-resolution structural information, including the identification of secondary structure elements at the residue level.[9]

1. Sample Preparation:

-

Dissolve the peptide to a concentration of 1-5 mM in a buffered solution (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0).

-

Add a known concentration of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.

2. NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Essential experiments include:

-

¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons. Short-range NOEs (i, i+1), medium-range NOEs (i, i+2; i, i+3; i, i+4), and long-range NOEs are used to define the peptide's conformation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) if the peptide is ¹⁵N-labeled, to resolve amide proton resonances.

-

3. Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform sequential resonance assignment to assign the chemical shifts to specific protons in the peptide sequence.

-

Analyze the pattern of NOE connectivities. A series of strong dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic of an alpha-helix.

-

Measure the ³J(HNHA) coupling constants. Values below 6 Hz are indicative of an alpha-helical conformation.

-

Analyze the chemical shifts of the Hα protons. A contiguous stretch of Hα chemical shifts that are more upfield than their random coil values is a strong indicator of an alpha-helix (Chemical Shift Index).

Visualizing the Workflow and Structural Predictions

The following diagrams illustrate the experimental workflow for determining the alpha-helical content and the predicted secondary structure based on computational analysis.

Caption: Experimental workflow for determining the alpha-helical content of pigeon cytochrome c 88-104.

Caption: Predicted secondary structure of pigeon cytochrome c 88-104 sub-fragments based on computational analysis.

References

- 1. Cytochrome C (88-104) (domestic pigeon) peptide [novoprolabs.com]

- 2. The molecular basis of the requirement for antigen processing of pigeon cytochrome c prior to T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circular dichroism studies. I. Cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional analysis of the antigenic structure of a minor T cell determinant from pigeon cytochrome C. Evidence against an alpha-helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Rearrangements of Pigeon Cryptochrome 4 Undergoing a Complete Redox Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Correlation between the conformation of cytochrome c peptides and their stimulatory activity in a T-lymphocyte proliferation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of peptide binding patterns in different major histocompatibility complex/T cell receptor complexes using pigeon cytochrome c-specific T cell hybridomas. Evidence that a single peptide binds major histocompatibility complex in different conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome c-pigeon (88-104) - Ace Therapeutics [acetherapeutics.com]

The Pivotal Role of Cytochrome c-pigeon (88-104) in Advancing Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide fragment of pigeon cytochrome c, encompassing amino acids 88-104 (KAERADLIAYLKQATAK), has established itself as a cornerstone reagent in immunological research. Its ability to potently stimulate T-cell responses has made it an invaluable tool for dissecting the intricate mechanisms of T-lymphocyte activation, antigen presentation, and T-cell receptor (TCR) recognition. This technical guide provides a comprehensive overview of the role of cytochrome c-pigeon (88-104) in immunology, detailing its molecular interactions, summarizing key quantitative data, and providing detailed protocols for its application in seminal immunological assays.

Core Molecular Interactions

The immunological significance of cytochrome c-pigeon (88-104) lies in its function as a T-cell epitope. The I-Ek-restricted T-cell response to pigeon cytochrome c is specifically directed towards this C-terminal sequence.[1] While the minimal peptide length required for T-cell stimulation is the 95-104 sequence, the addition of residues to the N-terminus, as in the 88-104 fragment, significantly enhances its antigenic potency.[1]

The presentation of this peptide to T-cells is a critical, multi-step process. First, the peptide binds to the Major Histocompatibility Complex (MHC) class II molecule, specifically I-Ek, on the surface of antigen-presenting cells (APCs). This binding is a crucial determinant of the peptide's immunogenicity. Subsequently, the peptide-MHC complex is recognized by the T-cell receptor (TCR) on CD4+ T-cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities and T-cell responses elicited by cytochrome c-pigeon (88-104) and related peptides.

Table 1: Peptide-MHC Class II Binding Affinity

| Peptide | MHC Molecule | Method | KD (μM) | Reference |

| Moth Cytochrome c (88-103) | I-Ek | Surface Plasmon Resonance | ~50 | [2] |

| Pigeon Cytochrome c (88-104) | I-Ek | Not directly reported | - | - |

| Note: While a direct KD for pigeon cytochrome c (88-104) binding to I-Ek was not found in the reviewed literature, the moth cytochrome c peptide is a well-characterized and often-used analog. The binding affinity of pigeon cytochrome c is expected to be in a similar micromolar range. |

Table 2: T-Cell Proliferation in Response to Cytochrome c Peptides

| Peptide (Concentration) | T-Cell Source | Assay Method | Proliferation (cpm) | Reference |

| Pigeon Cytochrome c (81-104) (10 µM) | Pigeon cytochrome c-primed B10.A mouse T-cells | [3H]-Thymidine incorporation | ~100,000 - 150,000 | [3] |

| Pigeon Cytochrome c (88-104) (Varies) | AND TCR Transgenic T-cells | [3H]-Thymidine incorporation | Dose-dependent | [4] |

Table 3: Cytokine Production by T-Cells Stimulated with Pigeon Cytochrome c (88-104)

| Cytokine | T-Cell Source | Stimulation Conditions | Concentration (units/ml or pg/ml) | Reference |

| IL-2 | Pigeon cytochrome c-specific T-cell hybridomas | 5 µM peptide, B10.A splenocytes (APCs) for 24h | ~10 - 100 U/ml | [3] |

| IFN-γ | Pigeon cytochrome c-specific T-cell clones | Antigen and APCs | High titers | [5] |

| IL-4 | AND TCR Transgenic T-cells | 1 µM peptide, irradiated APCs, IL-2 for 5-7 days | Not specified | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving cytochrome c-pigeon (88-104) are provided below. These protocols are based on established procedures and can be adapted for specific experimental needs.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

-

Cytochrome c-pigeon (88-104) peptide

-

T-cells (e.g., from 5C.C7 TCR transgenic mice or antigen-primed mice)

-

Antigen-presenting cells (APCs) (e.g., irradiated spleen cells from B10.A mice)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM 2-mercaptoethanol)

-

[3H]-Thymidine (1 µCi/well)

-

96-well flat-bottom culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare a single-cell suspension of T-cells and APCs.

-

Plate APCs (e.g., 5 x 105 cells/well) in a 96-well plate.

-

Add serial dilutions of the cytochrome c-pigeon (88-104) peptide to the wells.

-

Add T-cells (e.g., 2 x 105 cells/well) to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Pulse the cultures by adding 1 µCi of [3H]-thymidine to each well for the final 16-18 hours of incubation.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T-cell proliferation.

Cytokine Production Assays

This assay quantifies the concentration of specific cytokines (e.g., IL-2, IFN-γ) secreted into the culture supernatant.

Materials:

-

Culture supernatants from T-cell stimulation cultures

-

Commercially available ELISA kit for the cytokine of interest (e.g., mouse IL-2 or IFN-γ)

-

Microplate reader

Procedure:

-

Collect supernatants from T-cell cultures stimulated with cytochrome c-pigeon (88-104) at various time points (e.g., 24, 48, 72 hours).

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine.

-

Blocking non-specific binding sites.

-

Adding culture supernatants and standards to the wells.

-

Adding a biotinylated detection antibody.

-

Adding streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate solution (e.g., TMB) to develop a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Materials:

-

T-cells stimulated with cytochrome c-pigeon (88-104)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-2, IFN-γ)

-

Flow cytometer

Procedure:

-

Stimulate T-cells with cytochrome c-pigeon (88-104) and APCs for a desired period (e.g., 4-6 hours).

-

Add a protein transport inhibitor for the last few hours of stimulation to allow cytokines to accumulate within the cells.

-

Harvest the cells and stain for cell surface markers.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

-

Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

MHC Class II-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of peptides to purified MHC class II molecules.

Materials:

-

Purified, soluble I-Ek molecules

-

Fluorescently labeled probe peptide known to bind I-Ek with high affinity

-

Unlabeled cytochrome c-pigeon (88-104) peptide

-

Assay buffer (e.g., PBS with a non-ionic detergent)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

In a 384-well plate, add a fixed concentration of purified I-Ek and the fluorescently labeled probe peptide.

-

Add serial dilutions of the unlabeled cytochrome c-pigeon (88-104) peptide to compete for binding to I-Ek.

-

Incubate the plate at 37°C for 48-72 hours to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The fluorescence polarization value is proportional to the amount of fluorescent peptide bound to the MHC molecule.

-

Plot the fluorescence polarization values against the concentration of the unlabeled competitor peptide to determine the IC50 value (the concentration of unlabeled peptide required to inhibit 50% of the fluorescent peptide binding). The binding affinity (KD) can then be calculated from the IC50 value.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Cytochrome c-pigeon (88-104) in immunology research.

Conclusion

Cytochrome c-pigeon (88-104) remains a vital reagent in cellular immunology. Its well-defined interaction with the I-Ek MHC class II molecule and specific T-cell receptors provides a robust model system for studying the fundamental principles of immune recognition and activation. The quantitative data and detailed protocols presented in this guide are intended to facilitate the effective use of this peptide in a variety of research and development settings, from basic academic research to the preclinical evaluation of novel immunomodulatory therapies. The continued application of this model antigen will undoubtedly contribute to further advances in our understanding of T-cell biology and the development of new strategies to combat a range of immune-mediated diseases.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The relationship between immune interferon production and proliferation in antigen-specific, MHC-restricted T cell lines and clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Immunization with Pigeon Cytochrome C 88-104 Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of the pigeon cytochrome c (PCC) 88-104 peptide, a well-established model antigen for studying T-cell activation, tolerance, and memory. The protocols and data presented are collated from various studies and are intended to serve as a guide for designing and executing experiments in immunology and drug development.

Pigeon cytochrome c, and specifically its 88-104 fragment, is a classical T-dependent antigen. When presented by the MHC class II molecule I-Ek, it elicits a robust CD4+ T-cell response, primarily involving T-cells expressing the Vα11Vβ3 T-cell receptor (TCR). This makes it an invaluable tool for studying the dynamics of antigen-specific T-cell responses in vivo.

Data Presentation

The following tables summarize quantitative data from various studies utilizing the PCC 88-104 peptide, providing insights into dose-responses, cellular activation markers, and cytokine production.

Table 1: T-Cell Proliferation in Response to PCC 88-104

| T-Cell Type | Antigen Presenting Cell (APC) | PCC 88-104 Concentration (µM) | Proliferation Measurement ([³H]thymidine uptake, cpm) | Reference |

| Naive MRL.AND T cells | I-Ek bearing CH27 cells | 0.001 | Significant proliferation noted | [1] |

| Naive MRL.AND T cells | I-Ek bearing CH27 cells | >0.001 | Dose-dependent increase in proliferation | [1] |

| Naive AND TCR+ T cells | Irradiated I-Ek-transfected L cells | 0.5 - 50 | Dose-dependent proliferation | [2] |

Table 2: Ligand Requirements for T-Cell Activation

| T-Cell Type | Response Measured | Ag-MHC Complexes Required | Reference |

| Primed T cells | IL-2 Synthesis | ~100 | [3] |

| Naive T cells | IL-2 Synthesis | ~1500 (15x more than primed) | [3] |

| Primed T cells | Proliferative Response | ~40 | [3] |

| Naive T cells | Proliferative Response | ~400 | [3] |

Table 3: Cytokine Production by T-Cells in Response to PCC 88-104

| T-Cell Type | Stimulation Conditions | Cytokine Measured | Frequency of Secreting Cells (approx.) | Reference |

| Naive AND TCR+ RAG-/- CTLA-4+/+ T cells | Primary stimulation with PCC 88-104 (in vitro) | IL-4 | 1:1000 | [2] |

| Naive AND TCR+ RAG-/- CTLA-4-/- T cells | Primary stimulation with PCC 88-104 (in vitro) | IL-4 | 1:600 | [2] |

| Previously activated AND TCR+ T cells | Restimulation with PCC 88-104 (0.5 µM) | IL-4 | Dramatically increased frequency | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving in vivo immunization with PCC 88-104 are provided below.

Protocol 1: In Vivo Immunization and T-Cell Expansion

This protocol is designed to induce an antigen-specific CD4+ T-cell response in mice.

Materials:

-

Pigeon Cytochrome C (88-104) peptide

-

Complete Freund's Adjuvant (CFA) or Sigma Adjuvant System (SAS)

-

Phosphate Buffered Saline (PBS)

-

B10.BR (H-2k) mice

-

Syringes and needles

Procedure:

-

Peptide Emulsification:

-

Dissolve PCC 88-104 peptide in sterile PBS to a final concentration of 2 mg/ml.

-

To prepare the immunizing emulsion, mix an equal volume of the peptide solution with CFA or SAS.

-

Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization:

-

Inject 100 µl of the emulsion subcutaneously (s.c.) at the base of the tail of B10.BR mice. This delivers a dose of 100 µg of PCC 88-104 per mouse.[4]

-

-

Analysis of T-Cell Response:

-

At desired time points (e.g., 7-10 days post-immunization), harvest spleens and draining lymph nodes (inguinal).

-

Prepare single-cell suspensions.

-

Analyze the expansion of PCC-specific T-cells (CD4+Vα11+Vβ3+) by flow cytometry.[5]

-

Protocol 2: Adoptive Transfer of TCR Transgenic T-Cells

This protocol is used to track a homogenous population of antigen-specific T-cells in vivo.

Materials:

-

Spleen and lymph nodes from AND or 5C.C7 TCR transgenic mice (specific for PCC 88-104)

-

Cell staining dyes (e.g., CFSE) for tracking

-

Recipient mice (e.g., B10.A or congenic equivalents)

-

PCC 88-104 peptide for immunization

-

PBS

Procedure:

-

Isolation of Transgenic T-Cells:

-

Harvest spleens and lymph nodes from TCR transgenic mice.

-

Prepare a single-cell suspension.

-

Isolate CD4+ T-cells using a negative selection kit for the highest purity of naive cells.

-

-

Cell Labeling (Optional):

-

If tracking cell division, label the isolated T-cells with CFSE according to the manufacturer's protocol.

-

-

Adoptive Transfer:

-

Resuspend the prepared transgenic T-cells in sterile PBS.

-

Inject a defined number of cells (e.g., 2 x 106) intravenously (i.v.) into recipient mice.[6]

-

-

Immunization of Recipient Mice:

-

24 hours after the adoptive transfer, immunize the recipient mice with PCC 88-104 as described in Protocol 1.[6]

-

-

Analysis:

-

At various time points post-immunization, harvest tissues of interest (spleen, lymph nodes).

-

Identify and analyze the transferred T-cell population by flow cytometry using congenic markers or fluorescent labels.

-

Protocol 3: In Vitro T-Cell Activation and Proliferation Assay

This protocol measures the proliferative response of T-cells to PCC 88-104 in vitro.

Materials:

-

Isolated CD4+ T-cells (from immunized or TCR transgenic mice)

-

Antigen Presenting Cells (APCs): T-cell depleted, irradiated spleen cells from B10.A mice.[4]

-

PCC 88-104 peptide at various concentrations

-

96-well U-bottom tissue culture plates

-

Complete RPMI-1640 medium

-

[³H]thymidine

Procedure:

-

Cell Plating:

-

Plate APCs (e.g., 5 x 105 cells/well) in a 96-well plate.

-

Add graded concentrations of PCC 88-104 peptide to the wells.

-

Add purified CD4+ T-cells (e.g., 1 x 105 cells/well).

-

-

Incubation:

-

Culture the cells at 37°C in a humidified 5% CO₂ incubator for 72 hours.[1]

-

-

Proliferation Measurement:

-

For the final 16-18 hours of culture, add 1 µCi of [³H]thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporation of [³H]thymidine using a scintillation counter.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental procedures involved in the T-cell response to PCC 88-104.

Caption: T-Cell activation by PCC 88-104 peptide.

Caption: Workflow for in vivo immunization and analysis.

References

- 1. rupress.org [rupress.org]

- 2. pnas.org [pnas.org]

- 3. The minimal number of antigen-major histocompatibility complex class II complexes required for activation of naive and primed T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antigen challenge leads to in vivo activation and elimination of highly polarized TH1 memory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The In Vivo Mechanism of Action of CTLA4Ig - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trogocytosis-mediated Intracellular Signaling in CD4+ T cells Drives TH2-associated Effector Cytokine Production and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing T-Cell Anergy In Vitro Using Cytochrome c-pigeon (88-104)

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell anergy is a state of functional unresponsiveness induced upon T-cell receptor (TCR) stimulation without adequate co-stimulation. This process is a key mechanism of peripheral tolerance, preventing autoimmune reactions. The ability to induce anergy in vitro is a valuable tool for studying T-cell activation, tolerance, and for the development of immunomodulatory therapies. The pigeon cytochrome c peptide fragment 88-104 (PCC 88-104) presented by the MHC class II molecule I-Ek is a well-established model antigen for studying CD4+ T-cell responses. This document provides detailed protocols for inducing T-cell anergy in vitro using PCC (88-104) and its altered peptide ligands (APLs).

Principle of T-Cell Anergy Induction

T-cell activation requires two signals: Signal 1 is the engagement of the TCR by a specific peptide-MHC complex on an antigen-presenting cell (APC), and Signal 2 is provided by the interaction of co-stimulatory molecules (e.g., CD28 on the T-cell with CD80/CD86 on the APC). When a T-cell receives Signal 1 in the absence of Signal 2, it enters a state of anergy.[1] This anergic state is characterized by a profound inability to proliferate and produce key cytokines like Interleukin-2 (IL-2) upon subsequent encounters with the same antigen, even when presented by competent APCs providing both signals.[1][2]

Anergy can be induced experimentally in several ways:

-

Using chemically fixed APCs: Fixation cross-links surface proteins, preserving the peptide-MHC complexes for TCR engagement (Signal 1) but preventing the upregulation and function of co-stimulatory molecules (Signal 2).

-

Using altered peptide ligands (APLs): APLs are variants of the immunogenic peptide with amino acid substitutions that alter the affinity and signaling outcome of the TCR-pMHC interaction, leading to a partial activation signal that results in anergy.[2][3]

-

Blocking co-stimulatory pathways: Antibodies or fusion proteins like CTLA4-Ig can block the CD28-CD80/86 interaction, preventing Signal 2 and inducing anergy.[4]

Data Presentation

The following tables summarize quantitative data from studies inducing T-cell anergy.

Table 1: Effect of Anergy Induction on T-Cell Proliferation

| Method of Anergy Induction | T-Cell System | Challenge Stimulus | Proliferation Assay | Result | Reference |

| PCC (88-104) on fixed APCs | A.E7 T-cell clone | PCC (88-104) on live APCs | [³H]Thymidine incorporation | Profoundly unresponsive | [2] |

| Low affinity APL (K99Q) | MRL.AND T-cells | K99Q (25 µM) | CFSE dilution | Increased cell division in lupus-prone vs. control T-cells | [5] |

| High dose oral antigen | Adoptively transferred OVA-specific T-cells | OVA peptide in CFA | [³H]Thymidine incorporation | Dose-dependent decline in proliferation | [6] |

Table 2: Effect of Anergy Induction on Cytokine Production

| Method of Anergy Induction | T-Cell System | Cytokine Measured | Assay | Result | Reference |

| CTLA4-Ig treatment in vivo | PCC-immunized B10.BR mice | IL-2, IFN-γ | ELISA | >66% reduction in IL-2, >80% reduction in IFN-γ | [7] |

| CTLA4-Ig treatment in vivo | PCC-immunized B10.BR mice | IL-2, IFN-γ | ELISPOT | >75% reduction in IL-2 producing cells, >88% reduction in IFN-γ producing cells | [7] |

| Partial agonist peptide (97I) | A.E7 T-cell clone | IL-2, IFN-γ | Intracellular staining | Very few IL-2 producing cells, diminished high IFN-γ producers | [8] |